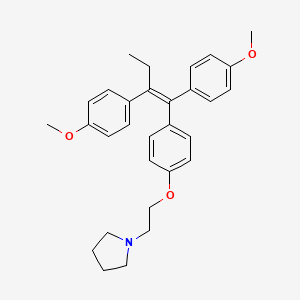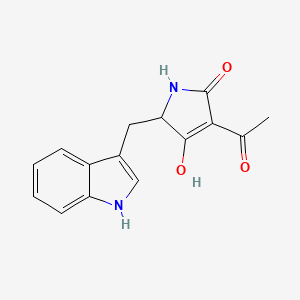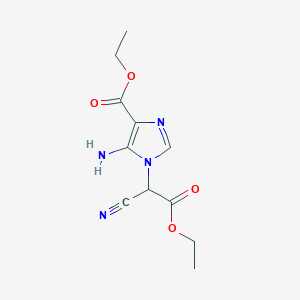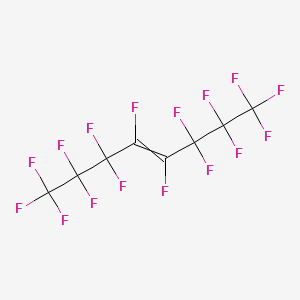
1,1,1,2,2,3,3,4,5,6,6,7,7,8,8,8-Hexadecafluorooct-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3,4,5,6,6,7,7,8,8,8-Hexadecafluorooct-4-ene is a fluorinated organic compound characterized by its high degree of fluorination. This compound is part of the perfluoroalkene family, known for their unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2,3,3,4,5,6,6,7,7,8,8,8-Hexadecafluorooct-4-ene typically involves the fluorination of octene derivatives. One common method is the electrochemical fluorination (ECF) process, where octene is subjected to electrolysis in the presence of hydrogen fluoride. This method allows for the selective introduction of fluorine atoms at specific positions on the carbon chain.
Industrial Production Methods: In industrial settings, large-scale production of this compound may involve continuous flow reactors to ensure efficient and consistent fluorination. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,2,3,3,4,5,6,6,7,7,8,8,8-Hexadecafluorooct-4-ene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The double bond in the oct-4-ene moiety allows for addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Catalysts: Transition metal catalysts, such as palladium or platinum, are often used in addition reactions to facilitate the process.
Major Products:
Substitution Products: Depending on the nucleophile, products can include hydroxylated, aminated, or thiolated derivatives.
Addition Products: Hydrogenation results in the formation of fully saturated perfluorinated compounds, while halogenation can introduce additional halogen atoms.
Scientific Research Applications
1,1,1,2,2,3,3,4,5,6,6,7,7,8,8,8-Hexadecafluorooct-4-ene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for highly reactive species.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems, including their potential use in drug delivery.
Medicine: Investigated for its potential use in medical imaging and as a component in fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants, due to its chemical stability and hydrophobic properties.
Mechanism of Action
The mechanism by which 1,1,1,2,2,3,3,4,5,6,6,7,7,8,8,8-Hexadecafluorooct-4-ene exerts its effects is largely dependent on its high fluorine content. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and chemical inertness, allowing it to interact with various molecular targets without undergoing significant degradation. In biological systems, it can interact with lipid membranes and proteins, potentially altering their function and stability.
Comparison with Similar Compounds
Perfluorooctane: Another highly fluorinated compound with similar properties but lacks the double bond present in 1,1,1,2,2,3,3,4,5,6,6,7,7,8,8,8-Hexadecafluorooct-4-ene.
Perfluorodecalin: A perfluorinated bicyclic compound used in similar applications but with a different structural framework.
Uniqueness: this compound’s unique combination of a highly fluorinated chain and a double bond provides distinct reactivity and physical properties, making it particularly valuable in applications requiring both stability and reactivity.
Properties
CAS No. |
35844-81-6 |
|---|---|
Molecular Formula |
C8F16 |
Molecular Weight |
400.06 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,5,6,6,7,7,8,8,8-hexadecafluorooct-4-ene |
InChI |
InChI=1S/C8F16/c9-1(3(11,12)5(15,16)7(19,20)21)2(10)4(13,14)6(17,18)8(22,23)24 |
InChI Key |
DJGAMLSXFFGRHU-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(C(C(F)(F)F)(F)F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



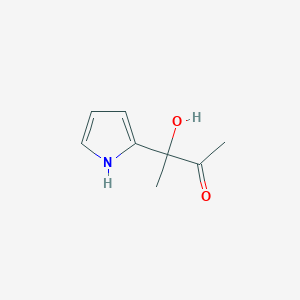
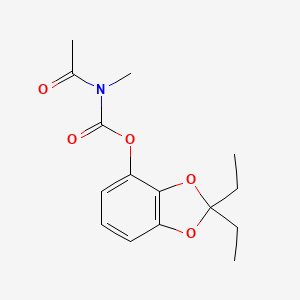
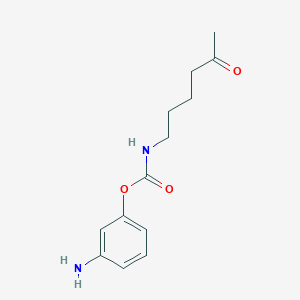
![Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate](/img/structure/B14674676.png)
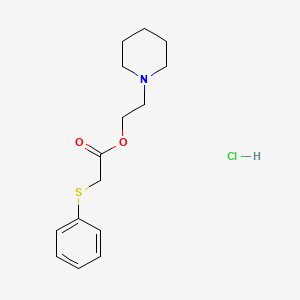
![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
![6-nitro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14674681.png)
![14,15-dimethoxy-2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one](/img/structure/B14674692.png)
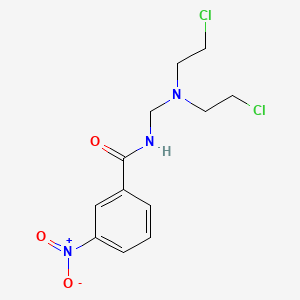
![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)
